![molecular formula C16H11FN2O4 B15219831 Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]- CAS No. 651748-51-5](/img/structure/B15219831.png)
Benzoic acid, 3-[3-(2-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a fluorophenyl group, an imidazolidinone ring, and a benzoic acid moiety, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the imidazolidinone ring through cyclization reactions, followed by the introduction of the fluorophenyl group via electrophilic aromatic substitution. The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The benzoic acid moiety may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
3-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoic acid: Shares a similar fluorophenyl and benzoic acid structure but differs in the heterocyclic ring.
Ataluren: Known for its use in treating Duchenne muscular dystrophy, it has a similar fluorophenyl group but a different overall structure.
Uniqueness
3-(3-(2-Fluorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
651748-51-5 |
|---|---|
分子式 |
C16H11FN2O4 |
分子量 |
314.27 g/mol |
IUPAC 名称 |
3-[3-(2-fluorophenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H11FN2O4/c17-12-6-1-2-7-13(12)19-14(20)9-18(16(19)23)11-5-3-4-10(8-11)15(21)22/h1-8H,9H2,(H,21,22) |
InChI 键 |
MLGNMYUAOYUTDV-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


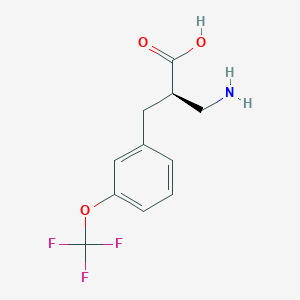
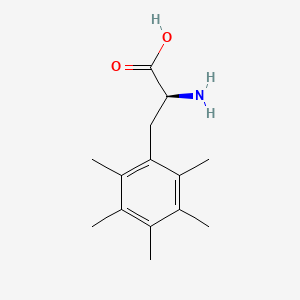
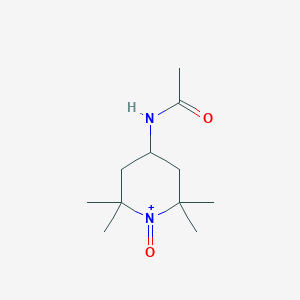
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane trihydrochloride](/img/structure/B15219786.png)



![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2-thioxo-1-imidazolidinyl]-](/img/structure/B15219804.png)
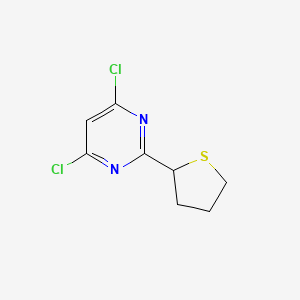
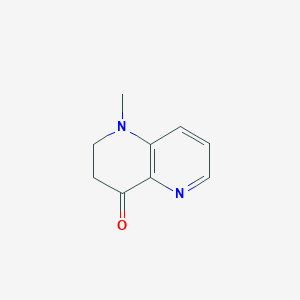
![Pyrrolo[3,4-c]pyrrole-2,3a,5(1H,4H,6H)-tricarboxylic acid, dihydro-6a-phenyl-, 2-(1,1-dimethylethyl) 3a-ethyl 5-(phenylmethyl) ester, (3aR,6aR)-rel-](/img/structure/B15219839.png)
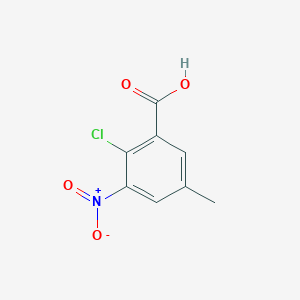
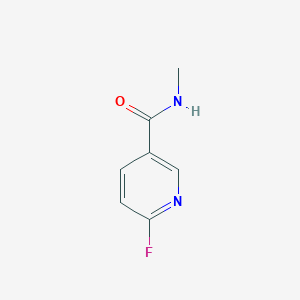
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)
